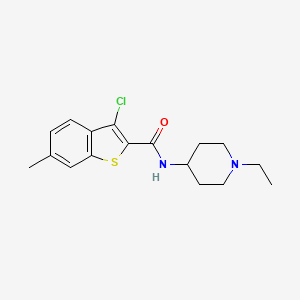

2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multistep chemical processes, including condensation, cyclisation, and reduction reactions. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound with a somewhat similar naphthyl structure, was synthesized through a process involving the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative, followed by cyclisation and reduction with hydrogen in the presence of Pd/C at room temperature (Ju Liu et al., 2018).

Molecular Structure Analysis

The determination of crystal structures is crucial for understanding the molecular configuration and spatial arrangement of atoms within a compound. For related structures, X-ray diffraction and density functional theory (DFT) have been employed to analyze and confirm their geometric parameters, providing insights into their molecular conformation and stability (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds like 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate are influenced by their functional groups and molecular structure. Studies on similar naphthyl-containing compounds have shown distinct chemical reactions, such as the free-radical initiated copolymerization and reactions with iodemethane to form novel salts, demonstrating their potential in creating materials with antimicrobial and semiconducting properties (C. Soykan et al., 2013).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystallinity, are critical for their application in material science and chemistry. The synthesis and characterization of related compounds provide valuable data on these properties, enabling the prediction of behavior and compatibility in various environments (G. Karayannidis et al., 1998).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, stability, and interaction of a compound with other substances. For compounds with a naphthyl group, studies have focused on their reactivity ratios, electronic parameters, and conductivity, providing insights into their potential as organic semiconductors and their applications in electronic devices (C. Soykan et al., 2010).

Wissenschaftliche Forschungsanwendungen

Antiviral Applications and Catalytic Activities

Compounds derived from 2-naphthol, such as those synthesized using polyethyleneglycol bound sulfonic acid (PEG-OSO3H) as a catalyst, have shown significant antiviral activity against tobacco mosaic virus (Naidu et al., 2012). This suggests that derivatives of 2-naphthol, possibly including 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate, could be explored for their antiviral potential.

Asymmetric Synthesis and Chemo-selectivity

The asymmetric a-allylation of glycinate with switched chemoselectivity enabled by customized bifunctional pyridoxal catalysts demonstrates the utility of glycinate derivatives in synthesizing chiral molecules. This process produces chiral multisubstituted glutamic acid esters with high yields and excellent stereoselectivity (Ma et al., 2022). Such methodologies could be applicable to the synthesis of complex molecules, including those related to 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate, highlighting its potential in asymmetric synthesis and organic chemistry.

Environmental and Chemical Transformations

The anodic oxidation of 2-naphthol at boron-doped diamond electrodes highlights the electrochemical properties of naphthol derivatives, indicating their potential in environmental remediation and organic synthesis processes (Panizza et al., 2001). Such electrochemical properties might be relevant for the study or application of 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate in similar contexts.

Oxidative Oligomerization

Research on the oxidative oligomerization of 2-naphthol by cis-bis(glycinato)copper(II) has shown the formation of oligomers with thermal sensing properties (Handique & Baruah, 2001). This suggests potential applications in material science and sensor development for naphthol derivatives, which could extend to 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate.

Synthesis and Characterization of Novel Compounds

Facile synthesis and characterization of naphthidines as a new class of highly nonplanar electron donors giving robust radical cations (Desmarets et al., 2006) demonstrate the innovative approaches in creating novel compounds with unique electronic properties. This exploration could encompass compounds like 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate, underlining its potential in electronic and material sciences.

Eigenschaften

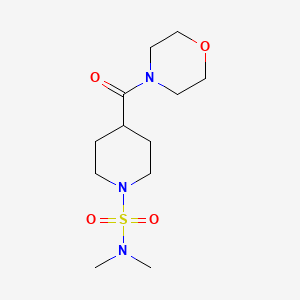

IUPAC Name |

(2-naphthalen-2-yl-2-oxoethyl) 2-[(4-chlorobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4/c22-18-9-7-15(8-10-18)21(26)23-12-20(25)27-13-19(24)17-6-5-14-3-1-2-4-16(14)11-17/h1-11H,12-13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSLOFWGFKJAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4583037.png)

![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)

![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)

![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)